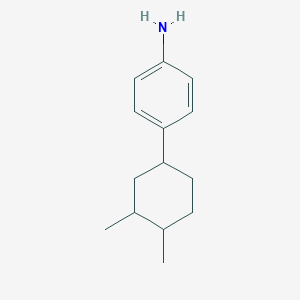
5-(isothiocyanatomethyl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(isothiocyanatomethyl)-2-methyl-1H-indole is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl-indole structure, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isothiocyanatomethyl)-2-methyl-1H-indole typically involves the reaction of 5-(chloromethyl)-2-methyl-1H-indole with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(isothiocyanatomethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as ethanol or methanol at ambient or reflux temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thioureas, thiocarbamates
Applications De Recherche Scientifique
5-(isothiocyanatomethyl)-2-methyl-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(isothiocyanatomethyl)-2-methyl-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This compound has been shown to target aldehyde dehydrogenase (ALDH) and ABC transporters, which play a role in drug resistance in cancer cells . By inhibiting these targets, this compound can enhance the efficacy of chemotherapeutic agents and reduce cancer cell migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(isothiocyanatomethyl)-4-phenylbenzene
- 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
- Moringin
Uniqueness
5-(isothiocyanatomethyl)-2-methyl-1H-indole is unique due to its indole structure, which is not commonly found in other isothiocyanates. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H10N2S |
|---|---|
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
5-(isothiocyanatomethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C11H10N2S/c1-8-4-10-5-9(6-12-7-14)2-3-11(10)13-8/h2-5,13H,6H2,1H3 |
Clé InChI |
JJFUZUQJWWTFTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2)CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


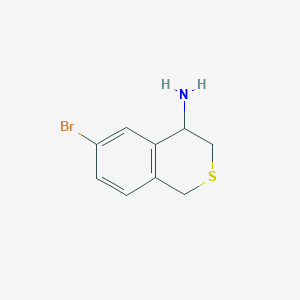
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
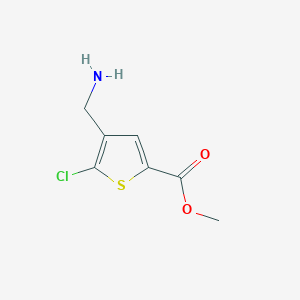
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
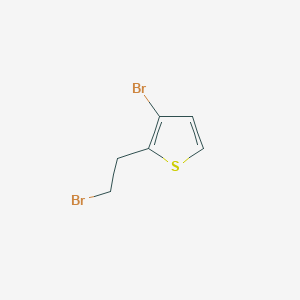
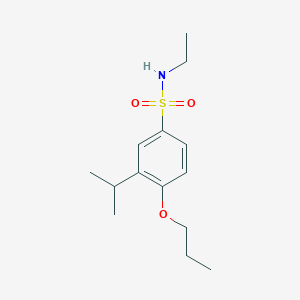


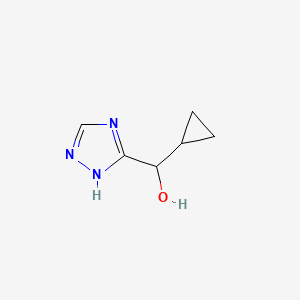
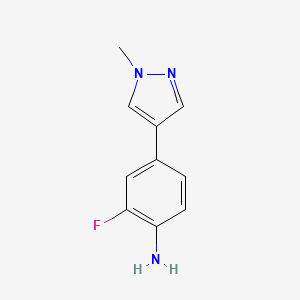
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
